molecular formula C17H19N3O B12996144 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile

Cat. No.: B12996144
M. Wt: 281.35 g/mol
InChI Key: HDEIDNLPJKRMDR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile typically involves the condensation of appropriate aldehydes with malononitrile and ammonium acetate under reflux conditions in the presence of ethanol as a solvent . This method is favored due to its efficiency and the high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-methyl-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C17H19N3O/c1-4-5-14-11(2)20-17(19)15(10-18)16(14)12-6-8-13(21-3)9-7-12/h6-9H,4-5H2,1-3H3,(H2,19,20)

InChI Key

HDEIDNLPJKRMDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C

Origin of Product

United States

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